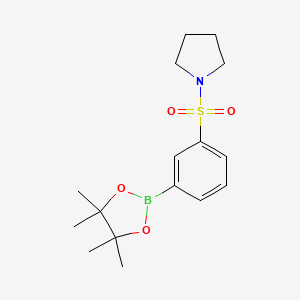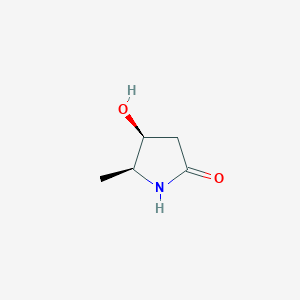![molecular formula C8H9Cl2NO B3105013 O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine CAS No. 1516258-49-3](/img/structure/B3105013.png)
O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine
Vue d'ensemble
Description
O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine is a chemical compound with diverse applications in scientific research This compound is characterized by the presence of a hydroxylamine group attached to a 3,4-dichlorophenyl ethyl moiety
Applications De Recherche Scientifique
O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic effects and as a tool for investigating biochemical pathways. In industry, it is used in the development of new materials and as a reagent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether under a nitrogen atmosphere . This reaction reduces the nitrile group to an amine, which can then be further reacted to form the hydroxylamine derivative.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxylamine group, which can act as both a nucleophile and an electrophile.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product, with some reactions requiring acidic or basic conditions to proceed efficiently.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitroso or nitro derivatives, while reduction reactions can produce amines or other reduced forms of the compound.
Mécanisme D'action
The mechanism of action of O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine involves its interaction with molecular targets and pathways within cells. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can modify proteins, nucleic acids, and other biomolecules. These modifications can alter cellular functions and pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine include other hydroxylamine derivatives and compounds with similar structural features, such as 3,4-dichlorophenethylamine and ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate .
Uniqueness: What sets this compound apart from similar compounds is its specific combination of the 3,4-dichlorophenyl ethyl moiety and the hydroxylamine group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-7-2-1-6(3-4-12-11)5-8(7)10/h1-2,5H,3-4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWADIENKWMNRSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCON)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B3104943.png)





![1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B3104980.png)

![3-[(4-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3104997.png)

![2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole](/img/structure/B3105021.png)



